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Compound of Interest

Compound Name: 5-Fluoroisoquinoline

Cat. No.: B1369514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 5-
Fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry

and materials science. This document compiles available data on its fundamental physical

characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 5-Fluoroisoquinoline is presented

below.
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Property Value Reference

Molecular Formula C₉H₆FN [1]

Molecular Weight 147.15 g/mol [1]

Appearance Off-White Solid

CAS Number 394-66-1 [1][2]

IUPAC Name 5-fluoroisoquinoline [1][3]

Synonyms 5-FLUORO-ISOQUINOLINE [1][2]
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Experimental Data
While specific experimentally determined values for the melting point, boiling point, and

solubility of 5-Fluoroisoquinoline are not readily available in the cited literature, data for

structurally related compounds and general principles of solubility can provide valuable

insights.

Melting and Boiling Points:

Explicit melting and boiling points for 5-Fluoroisoquinoline are not detailed in the provided

search results. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride

hydrochloride, is noted to have a predicted boiling point of 497.2 ± 55.0 °C[4]. It is important to

note that this is a different molecule and this value should be used with caution as an estimate

for 5-Fluoroisoquinoline.

Solubility:
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Detailed solubility data for 5-Fluoroisoquinoline in various solvents is not specified. However,

a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is soluble in

DMSO[4]. Generally, isoquinoline and its derivatives exhibit solubility in polar organic solvents.

Spectroscopic Data
Detailed spectroscopic data for 5-Fluoroisoquinoline is not available in the search results.

However, data for the parent compound, isoquinoline, and other fluorinated isoquinoline

derivatives can serve as a useful reference for predicting the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: For the parent isoquinoline, aromatic protons typically appear in the range of δ 7.5-

9.3 ppm. The introduction of a fluorine atom at the 5-position is expected to introduce

coupling and cause shifts in the signals of nearby protons.

¹³C NMR: The carbon atoms in the isoquinoline ring system typically resonate between δ

120-155 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond

C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum of isoquinoline shows characteristic peaks for aromatic C-H stretching above

3000 cm⁻¹, C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region, and C-H out-of-

plane bending vibrations in the 900-675 cm⁻¹ region[5][6][7]. The presence of a C-F bond in 5-
Fluoroisoquinoline would be expected to show a strong absorption band in the 1400-1000

cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum of isoquinoline shows a prominent molecular ion peak (M⁺) at m/z 129[8].

For 5-Fluoroisoquinoline, the molecular ion peak is expected at m/z 147, corresponding to its

molecular weight.

Experimental Protocols
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The following are detailed methodologies for the determination of key physical and

spectroscopic properties of 5-Fluoroisoquinoline.

Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point

apparatus.

Protocol:

Ensure the 5-Fluoroisoquinoline sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube, to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting

point.

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

Record the temperature at which the first liquid appears and the temperature at which the

entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy Protocol:

Dissolve approximately 5-10 mg of 5-Fluoroisoquinoline in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to

obtain a good signal-to-noise ratio, a spectral width covering the aromatic and any aliphatic

regions, and a relaxation delay of 1-5 seconds.

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of

scans due to the lower natural abundance of ¹³C.
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectra using the residual solvent peak.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 5-Fluoroisoquinoline sample onto the ATR crystal,

ensuring good contact.

Apply pressure using the anvil to ensure uniform contact between the sample and the

crystal.

Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Electron Ionization (EI) Mass Spectrometry Protocol:

Introduce a small amount of the 5-Fluoroisoquinoline sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionize the sample using a standard electron energy of 70 eV in the ion source.

Accelerate the resulting ions into the mass analyzer.

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

The resulting mass spectrum will show the relative abundance of ions as a function of their

mass-to-charge ratio.

Visualizations
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The following diagram illustrates a general workflow for the determination of the physical

properties of an organic compound like 5-Fluoroisoquinoline.

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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